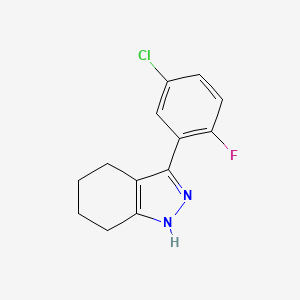
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol is a complex organic compound characterized by a cyclohexane ring substituted with five hydroxyl groups and one trimethylsilyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of trimethylsilyl chloride in the presence of a base such as imidazole to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,3,4,5-pentaol: Lacks the trimethylsilyl ether group, making it less stable and more prone to oxidation.
(1S,2R,3R,4S,5S,6R)-6-Hydroxycyclohexane-1,2,3,4,5-pentaol: Similar structure but without the trimethylsilyl protection, leading to different reactivity and applications.
Uniqueness: The presence of the trimethylsilyl ether group in (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol provides enhanced stability and unique reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H20O6Si |
|---|---|
Molekulargewicht |
252.34 g/mol |
IUPAC-Name |
(1S,2R,4S,5S)-6-trimethylsilyloxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h4-14H,1-3H3/t4?,5-,6+,7-,8-,9?/m0/s1 |
InChI-Schlüssel |
VQICWWYYZVLEBJ-VCQVLUMJSA-N |
Isomerische SMILES |
C[Si](C)(C)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
Kanonische SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


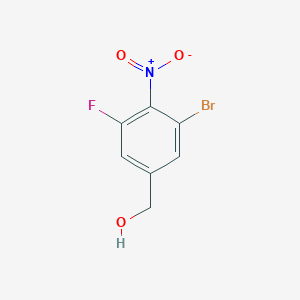
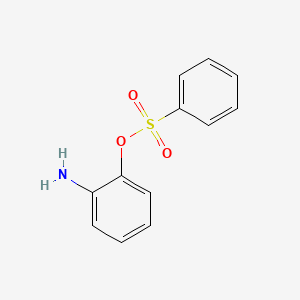
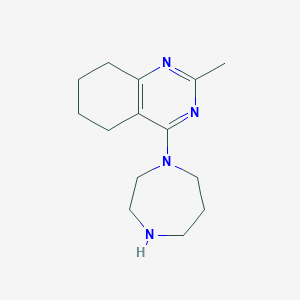
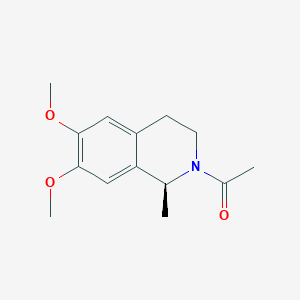
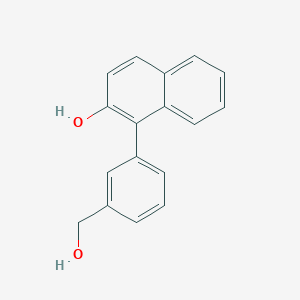




![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)



